Cbz-DL-serine functions as a protecting group in peptide synthesis. Protecting groups shield specific functional groups within a molecule while allowing reactions to occur at other desired sites. In peptide synthesis, the amino group (NH2) of the serine side chain is protected by the Cbz group, enabling selective modification of the carboxylic acid group (COOH) or other functionalities within the peptide chain. Once the desired modifications are complete, the Cbz group can be removed under specific conditions to reveal the free amino group, allowing for further reactions or peptide chain elongation.
Cbz-DL-serine serves as a valuable building block in the synthesis of peptides and peptide analogs. Due to its protecting group functionality, it allows for the controlled incorporation of the serine residue into peptide chains while maintaining compatibility with various coupling reactions used in peptide synthesis. This enables the creation of diverse peptide structures, including those with specific modifications or unnatural amino acids, for research purposes like studying protein-protein interactions, enzyme activity, or developing potential therapeutic agents.
N-Carbobenzoxy-DL-serine, also known as N-Carbobenzyloxy-DL-serine, is an amino acid derivative characterized by the presence of a carbobenzoxy (Cbz) group attached to the amino group of DL-serine. Its chemical formula is C₁₁H₁₃N₁O₅, and it has a molecular weight of 239.23 g/mol. This compound is notable for its role in peptide synthesis and as a protecting group for amino acids in organic chemistry.
Reactions include:
The synthesis of N-Carbobenzoxy-DL-serine typically involves the protection of the amino group of DL-serine using carbobenzoxy chloride. A common method includes:
This method is advantageous due to its efficiency and relatively mild reaction conditions .
N-Carbobenzoxy-DL-serine finds applications primarily in:
Interaction studies involving N-Carbobenzoxy-DL-serine primarily focus on its role as a precursor in peptide synthesis and its interactions with various reagents during chemical transformations. While detailed interaction studies specific to this compound are sparse, its utility in synthesizing bioactive peptides suggests that it may interact favorably with enzymes and receptors involved in peptide recognition and binding.
N-Carbobenzoxy-DL-serine shares structural similarities with several other amino acid derivatives, particularly those featuring different protecting groups or modifications on serine or other amino acids. Below are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Cbz-L-serine | L-isomer variant | Commonly used in peptide synthesis; similar reactivity. |
N-Boc-DL-serine | Butyloxycarbonyl group | Offers different stability and deprotection conditions. |
N-Fmoc-DL-serine | 9-Fluorenylmethyloxycarbonyl group | Provides UV-active properties useful for monitoring reactions. |
Uniqueness of N-Carbobenzoxy-DL-serine:
The presence of the carbobenzoxy group allows for selective deprotection under mild conditions compared to other protecting groups like Boc or Fmoc, which may require harsher conditions for removal. This makes N-Carbobenzoxy-DL-serine particularly valuable in sensitive synthetic environments where maintaining functional integrity is crucial.
The development of N-Carbobenzoxy-DL-serine is intrinsically linked to the pioneering work of Leonidas Zervas and Max Bergmann in the early 1930s, which fundamentally transformed the landscape of peptide synthesis. Benzyl chloroformate, the key reagent used to introduce the benzyloxycarbonyl protecting group, was first prepared by Leonidas Zervas in the early 1930s, and this innovation became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This groundbreaking methodology represented the first successful approach to controlled peptide chemical synthesis and maintained its dominance in the field for approximately twenty years until the 1950s. The historical significance of this development cannot be overstated, as it essentially initiated the distinct field of synthetic peptide chemistry and was subsequently hailed as a "revolution" in the discipline.
The collaboration between Bergmann and Zervas yielded what has been characterized as "epoch-making" discoveries that allowed for the advent of controlled synthetic peptide chemistry. Their work completed the foundational research initiated by Emil Fischer in the early 20th century, enabling the synthesis of oligopeptides with highly specific sequences and reactive side chains that were previously impossible to produce. The enduring contributions of Zervas, made in partnership with Bergmann, involved the first successful synthesis of substantial length oligopeptides using the carboxybenzyl amine protecting group for masking the N-terminus of growing oligopeptide chains. This methodology remained the standard in the field for the following two decades until further developments in the early 1950s introduced mixed anhydrides and alternative protecting groups such as the Boc group.
The discovery and implementation of the benzyloxycarbonyl protecting group demonstrated remarkable foresight in addressing the critical challenges facing peptide synthesis at the time. The ability of the Z-protection to prevent racemization of activated derivatives of protected amino acids was a crucial breakthrough that distinguished this methodology from previous attempts. This innovation enabled chemists to synthesize peptides with preserved stereochemical integrity, a fundamental requirement for producing biologically active compounds.
N-Carbobenzoxy-DL-serine operates within a complex nomenclature system that reflects both its chemical structure and historical development. The compound is systematically designated as 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid, which accurately describes its structural composition. However, the scientific community predominantly employs abbreviated nomenclature systems that honor the compound's discoverers and facilitate practical communication. The benzyloxycarbonyl protecting group is commonly abbreviated as either "Cbz" or "Z," with the latter designation serving as a tribute to Leonidas Zervas, the pioneering chemist responsible for its development.
The comprehensive list of synonyms for N-Carbobenzoxy-DL-serine reflects the diverse naming conventions employed across different scientific contexts and geographical regions. Primary synonyms include N-Cbz-dl-serine, Z-DL-Ser-OH, N-Carbobenzyloxy-DL-serine, and N-Benzyloxycarbonyl-DL-serine. Additional systematic names encompass 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid and 2-benzyloxycarbonylamino-3-hydroxy-propionic acid. The CAS Registry Number 2768-56-1 provides universal identification across international databases and regulatory systems.
The EINECS number 220-455-0 facilitates identification within European chemical inventories, while various commercial designations such as MFCD00063143 and MFCD00063144 reflect different stereochemical forms or preparation methods. The IUPAC condensed notation "Cbz-DL-Ser-OH" provides a standardized representation that immediately conveys both the protecting group identity and the amino acid backbone to specialists in the field. This systematic approach to nomenclature ensures precise communication across diverse research contexts while maintaining historical acknowledgment of the foundational contributions made by early pioneers in the field.
The molecular architecture of N-Carbobenzoxy-DL-serine embodies a sophisticated design that addresses fundamental challenges in amino acid chemistry and peptide synthesis. The compound's molecular formula C11H13NO5 reflects the integration of a benzyloxycarbonyl protecting group with the serine amino acid framework, resulting in a molecular weight of 239.22 g/mol. The structural configuration demonstrates the strategic placement of protecting functionality that preserves the reactive amino group while maintaining the essential chemical characteristics of the serine residue.
The three-dimensional conformation of N-Carbobenzoxy-DL-serine reveals critical structural features that influence its chemical behavior and synthetic utility. The benzyl ring system is not coplanar with the carbamate functionality, creating a spatial arrangement that influences both steric interactions and electronic properties. This architectural feature contributes to the stability of the protecting group while facilitating its eventual removal under appropriate conditions. The hydroxyl group characteristic of serine remains accessible for further chemical modifications or hydrogen bonding interactions, preserving the unique properties that distinguish serine from other amino acids.
The racemic nature of the DL-form introduces additional structural considerations that impact both synthetic applications and biological activity. The presence of both L and D stereoisomers creates a mixture that may exhibit different reactivity patterns and biological responses compared to enantiopure forms. This structural diversity can be advantageous in certain synthetic contexts where racemic mixtures provide practical benefits, while potentially limiting applications requiring stereochemical specificity.
Physical property data reveals important structural implications for handling and application. The compound exhibits a melting point range of 124-126°C, indicating substantial crystalline stability and molecular cohesion. The predicted pKa value of 3.60±0.10 reflects the acidic nature of the carboxyl group, which influences solubility characteristics and chemical reactivity. The density of approximately 1.2967 g/cm³ and refractive index of 1.4960 provide additional physical parameters that inform practical considerations for laboratory work and industrial applications.
The benzyloxycarbonyl protecting group strategy exemplified by N-Carbobenzoxy-DL-serine represents a fundamental paradigm in amino acid protection that has shaped modern synthetic chemistry. The primary function of the Cbz group involves suppressing the nucleophilic and basic properties of the amino nitrogen lone pair, effectively masking the reactivity that could lead to uncontrolled oligomerization during peptide synthesis. This "reactivity masking" property, combined with the ability to prevent racemization of Z-protected amines, established the foundation for reliable peptide synthesis methodologies.
The orthogonal nature of the benzyloxycarbonyl protecting group provides exceptional versatility in synthetic design, as it remains stable under basic conditions and many acidic environments while being selectively removable through hydrogenolysis. This orthogonality allows chemists to employ complementary protecting groups for other functional groups within the same molecule, enabling complex synthetic transformations without interference. The stability profile of the Cbz group under standard reaction conditions ensures that protecting group migration or premature deprotection does not compromise synthetic outcomes.
Deprotection methodology for benzyloxycarbonyl groups involves well-established procedures that maintain the integrity of sensitive peptide bonds and other protecting groups. Hydrogenolysis in the presence of palladium-based catalysts represents the standard approach, with palladium on charcoal being the most commonly employed catalyst system. Alternative deprotection methods include treatment with strong acids such as HBr or Lewis acids, provided that appropriate trapping agents are available for the released benzyl carbocation. The treatment with 2-mercaptoethanol in the presence of potassium phosphate in dimethylacetamide offers another viable deprotection route under specific conditions.
The mechanism of protection involves the nucleophilic attack of the amino group on benzyl chloroformate, resulting in the formation of a stable carbamate linkage with the liberation of hydrochloric acid. This reaction typically requires the presence of a base to neutralize the generated acid and drive the reaction to completion. Common reaction conditions include the use of sodium carbonate in aqueous solution at 0°C, or organic bases such as DIPEA in acetonitrile with catalytic amounts of scandium trifluoromethanesulfonate. The flexibility in reaction conditions allows adaptation to various synthetic contexts and substrate requirements.
N-Carbobenzoxy-DL-serine is an N-protected amino acid derivative with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22-239.23 g/mol [1] [3] [8]. The compound consists of a serine backbone modified with a carbobenzoxy protecting group attached to the amino nitrogen [1]. The International Union of Pure and Applied Chemistry name for this compound is N-benzoxycarbonyl-DL-serine [1].
The molecular structure contains several key functional groups: a benzyloxycarbonyl (carbobenzoxy) protecting group, a carboxylic acid moiety, and a primary hydroxyl group on the side chain [1] [3]. The compound exists as a racemic mixture containing both L and D stereoisomers, as indicated by the DL designation [1] [3]. The presence of one chiral center at the alpha carbon results in two enantiomeric forms with opposite optical activities [4].
The carbobenzoxy group serves as a temporary protecting group for the amino functionality, rendering the nitrogen non-nucleophilic and preventing unwanted side reactions during synthetic procedures [15]. The benzyl ester linkage within the protecting group can be selectively cleaved under specific conditions while maintaining the integrity of other functional groups [15] [17].
N-Carbobenzoxy-DL-serine exhibits a melting point range of 124-126°C, indicating good thermal stability under normal conditions [3] [12]. The compound demonstrates limited solubility in water due to its hydrophobic benzyl moiety, but shows improved solubility in organic solvents [5] [10] [13].
Solvent | Solubility | Notes |
---|---|---|
Water | Limited/Poor | Hydrophobic nature limits water solubility [5] [10] [13] |
Acetic Acid | Sparingly soluble | Better solubility in polar protic solvents [5] [10] [13] |
Dimethyl sulfoxide | Soluble | Good solubility in polar aprotic solvents [5] [10] [13] |
Methanol | Slightly soluble | Moderate solubility in lower alcohols [12] [13] |
Ethanol | Slightly soluble | Similar to methanol solubility [12] [13] |
Chloroform | Soluble | Soluble in organic solvents [12] [13] |
N,N-Dimethylformamide | Soluble | Commonly used solvent for reactions [10] [13] |
The predicted density of N-Carbobenzoxy-DL-serine is approximately 1.2967 g/cm³, with an estimated boiling point of 381.88°C and a refractive index of 1.4960 [3] [12]. The compound has a predicted pKa value of 3.60 ± 0.10, reflecting the acidic nature of the carboxyl group [3] [12].
N-Carbobenzoxy-DL-serine typically appears as a white to almost white crystalline powder [3] [12] [21]. The compound exhibits polymorphic behavior, existing in forms ranging from powder to well-defined crystals depending on crystallization conditions [3] [12]. The crystalline structure contributes to its stability and ease of handling in laboratory and industrial applications [12].
The material demonstrates good storage stability when maintained as a crystalline solid under proper conditions [21]. The crystalline form provides protection against moisture absorption and maintains chemical integrity over extended periods [21] [24].
The carbobenzoxy protecting group represents the most reactive functionality in N-Carbobenzoxy-DL-serine under specific conditions [15] [17]. This group was first developed by Leonidas Zervas and Max Bergmann in the early 1930s for peptide synthesis applications [17]. The carbobenzoxy moiety functions as a carbamate, which can be selectively removed through catalytic hydrogenolysis using palladium on carbon as a catalyst in the presence of hydrogen gas [15] [17].
The removal mechanism involves the cleavage of the benzyl-oxygen bond, leading to the formation of the free amino acid, carbon dioxide, and benzyl alcohol [15] [17]. This deprotection reaction occurs under mild conditions and maintains the stereochemical integrity of the amino acid [15]. The carbobenzoxy group exhibits excellent stability toward basic conditions and nucleophilic attack, making it suitable for multi-step synthetic sequences [15] [30].
Alternative deprotection methods include treatment with strong acids such as hydrogen bromide in acetic acid, though this approach may lead to side reactions under certain conditions [15]. The thermal stability of the carbobenzoxy group allows for its use in elevated temperature reactions without premature cleavage [30].
The carboxyl functionality in N-Carbobenzoxy-DL-serine exhibits typical carboxylic acid reactivity patterns [15] [16]. The group readily forms salts when treated with bases, with the carboxylate anion stabilized through resonance [15]. Esterification reactions proceed smoothly using standard methods such as Fischer esterification with alcohols in the presence of acid catalysts [15] [16].
The carboxyl group can also participate in amide bond formation through activation with coupling reagents commonly used in peptide synthesis [15] [16]. The presence of the carbobenzoxy protecting group prevents competing reactions at the amino nitrogen, allowing for selective carboxyl activation [15]. The acidic nature of the carboxyl group, with a pKa around 3.6, enables pH-dependent solubility modifications [3] [12].
Reduction of the carboxyl group to the corresponding alcohol can be achieved using strong reducing agents such as lithium aluminum hydride, though care must be taken to avoid reduction of the carbobenzoxy protecting group [15]. The carboxyl carbon is also susceptible to nucleophilic attack by organometallic reagents, leading to ketone formation [15] [16].
The primary hydroxyl group on the serine side chain demonstrates enhanced reactivity compared to simple primary alcohols due to its proximity to the amino acid backbone [18] [20]. This hydroxyl group readily undergoes esterification reactions with acylating agents such as acid chlorides and anhydrides [18]. The reaction typically proceeds under mild basic conditions using reagents like triethylamine to neutralize the generated acid [18].
Oxidation of the hydroxyl group can be achieved using various oxidizing agents, with the choice of reagent determining the final oxidation state [18] [20]. Mild oxidizing agents such as pyridinium chlorochromate selectively oxidize the primary alcohol to the corresponding aldehyde, while stronger conditions can lead to complete oxidation to the carboxylic acid [18]. The hydroxyl group also participates in glycosidic bond formation when treated with appropriate sugar derivatives [18].
Studies have demonstrated that serine hydroxyl groups exhibit elevated intrinsic reactivity when present in specific peptide sequences, particularly those containing histidine residues [20]. This enhanced reactivity toward acylating reagents suggests potential for site-specific modifications in peptide chemistry applications [20]. The hydroxyl group can also serve as a nucleophile in substitution reactions, though the reaction rate is generally lower than that of the carboxyl group [18] [20].
N-Carbobenzoxy-DL-serine demonstrates good thermal stability under normal laboratory conditions, remaining stable up to its melting point of approximately 125°C [21] [24]. The compound can be safely heated for synthetic procedures within this temperature range without significant decomposition [21]. Beyond the melting point, thermal decomposition becomes apparent, leading to the formation of various degradation products [21].
The thermal decomposition pattern of amino acid derivatives typically involves the elimination of water, ammonia, and carbon dioxide [32] [33]. For N-Carbobenzoxy-DL-serine, the carbobenzoxy protecting group provides additional thermal stability compared to the free amino acid [30]. The benzyl component of the protecting group exhibits inherent thermal stability, with benzyl radicals showing decomposition temperatures well above 300°C [37].
Temperature Range | Stability Behavior | Decomposition Products |
---|---|---|
Room temperature to 100°C | Stable | No decomposition observed [21] [24] |
100°C to 125°C | Stable with slight softening | Minimal decomposition [21] |
Above 125°C | Thermal decomposition begins | Carbon dioxide, carbon monoxide, nitrogen oxides [21] |
Extended heating at elevated temperatures should be avoided to prevent degradation and maintain compound integrity [21] [24]. The thermal stability makes N-Carbobenzoxy-DL-serine suitable for most synthetic applications requiring moderate heating [21].
The stability of N-Carbobenzoxy-DL-serine varies significantly with solution pH, primarily due to the behavior of the carbobenzoxy protecting group and the carboxyl functionality [15] [21]. The compound exhibits optimal stability in neutral to slightly acidic conditions, typically within a pH range of 5-8 [15] [21]. Under these conditions, both the protecting group and the amino acid backbone remain intact [15].
Strongly acidic conditions can lead to protonation of the carbamate nitrogen and potential cleavage of the carbobenzoxy group, particularly at elevated temperatures [15] [30]. The mechanism involves protonation followed by elimination of the benzyl cation and carbon dioxide [15]. However, the carbobenzoxy group demonstrates reasonable stability toward mild acidic conditions commonly encountered in synthetic procedures [15] [30].
Basic conditions generally enhance the stability of the carbobenzoxy group while deprotonating the carboxyl functionality [15]. The carbamate linkage is resistant to base-catalyzed hydrolysis under normal laboratory conditions [30] [38]. However, prolonged exposure to strong bases at elevated temperatures may eventually lead to protecting group cleavage [15]. The carboxylate anion formed under basic conditions increases the water solubility of the compound [15] [21].